molecular formula C19H17NO4 B8516929 3-[4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazol-2-yl]propanoic acid CAS No. 24248-45-1

3-[4-(4-Methoxyphenyl)-5-phenyl-1,3-oxazol-2-yl]propanoic acid

Cat. No. B8516929
Key on ui cas rn: 24248-45-1
M. Wt: 323.3 g/mol
InChI Key: TWOAHNNKYBFUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071988

Procedure details

A mixture of the crude 4-methoxybenzoin hemisuccinate (20.8 g, 0.061 mole) of Step B, urea (8.7 g, 0.146 mole) and acetic acid (60 mL) is heated at reflux under nitrogen for 5.5 hours. The mixture is cooled and poured into ice water. The liberated oil is extracted with ethyl acetate (3×). The extracts are washed with water until neutral and then extracted with saturated sodium carbonate. The combined aqueous extracts are carefully acidified in the cold with concentrated HCl and extracted with ethyl acetate. The organic extract is dried (MgSO4) and evaporated to dryness to provide a waxy yellow oil (19.6 g). Purification of the residue by flash chromatography (on silica Merck-60, eluant: dichloromethane-ethyl acetate 8:2) yields a pale yellow solid (14.3 g, 72.7%), m.p. 100°-101° C.
Name
4-methoxybenzoin hemisuccinate
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=O.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH:19]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)O)=O)=[CH:13][CH:12]=1.COC1C=CC(C(C(C2C=CC=CC=2)O)=O)=CC=1.[NH2:45]C(N)=O>C(O)(=O)C>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[N:45]=[C:4]([CH2:3][CH2:2][C:1]([OH:8])=[O:7])[O:6][C:19]=2[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
4-methoxybenzoin hemisuccinate
Quantity
20.8 g
Type
reactant
Smiles
C(CCC(=O)O)(=O)O.COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1.COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 5.5 hours
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The liberated oil is extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The extracts are washed with water until neutral and
EXTRACTION
Type
EXTRACTION
Details
then extracted with saturated sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(OC1C1=CC=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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